Tert-butyl (4-methyl-2-nitrophenyl)carbamate physical and chemical properties
Tert-butyl (4-methyl-2-nitrophenyl)carbamate physical and chemical properties
In-Depth Technical Guide: Tert-butyl (4-methyl-2-nitrophenyl)carbamate – Physical Properties, Chemical Reactivity, and Synthetic Applications
Executive Summary
As a Senior Application Scientist in drug discovery and molecular design, I frequently encounter the need for highly functionalized, orthogonally protected aromatic building blocks.1 (CAS: 866005-25-6) serves as a quintessential intermediate in the synthesis of complex heterocyclic pharmacophores, such as benzimidazoles, benzoxazoles, and quinoxalines[1]. By masking the aniline amine with a tert-butyloxycarbonyl (Boc) group while retaining a reducible ortho-nitro moiety, this molecule provides a precise, stepwise pathway for asymmetric diamine functionalization. This guide details its physicochemical profile, mechanistic behavior, and validated protocols for its application in advanced organic synthesis.
Physicochemical Profiling & Structural Dynamics
Understanding the physical properties of tert-butyl (4-methyl-2-nitrophenyl)carbamate is critical for optimizing reaction conditions, solvent selection, and purification strategies. The presence of the electron-withdrawing nitro group significantly alters the electronic landscape of the aromatic ring, while the bulky Boc group dictates its steric interactions and solubility profile[2].
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| Chemical Name | Tert-butyl (4-methyl-2-nitrophenyl)carbamate |
| CAS Registry Number | 866005-25-6 |
| Molecular Formula | C12H16N2O4 |
| Molecular Weight | 252.27 g/mol [3] |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in H2O |
| Storage Conditions | Sealed in dry environment, 2-8°C[4] |
Mechanistic Implication of Structure: The ortho-nitro group exerts a strong inductive and resonance-withdrawing effect, which decreases the electron density on the adjacent carbamate nitrogen. This electronic descreening reduces the nucleophilicity of the nitrogen, thereby stabilizing the Boc group against premature cleavage under mildly basic or nucleophilic conditions. The para-methyl group provides a weak electron-donating effect via hyperconjugation, slightly offsetting the nitro group's pull, but primarily serving as an aliphatic anchor for downstream structural-activity relationship (SAR) exploration.
Chemical Reactivity & Orthogonal Pathways
The true value of this molecule lies in its orthogonal reactivity. The Boc group and the nitro group can be manipulated independently without cross-interference, provided the reaction conditions are rigorously controlled.
Orthogonal reactivity pathways for tert-butyl (4-methyl-2-nitrophenyl)carbamate modifications.
Validated Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each workflow incorporates physical or spectroscopic checkpoints to confirm successful transformation.
Protocol A: Selective Nitro Reduction (Catalytic Hydrogenation) This protocol reduces the nitro group to a primary amine while leaving the acid-sensitive Boc group intact.
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Step 1: Solvent Selection & Dissolution. Dissolve 1.0 equivalent of tert-butyl (4-methyl-2-nitrophenyl)carbamate in a 1:1 mixture of Methanol (MeOH) and Ethyl Acetate (EtOAc) (approx. 10 mL/mmol).
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Causality: EtOAc ensures complete dissolution of the highly lipophilic Boc-protected starting material, while MeOH facilitates the proton-coupled electron transfer required at the catalyst surface during reduction.
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Step 2: Catalyst Addition. Carefully add 10% Pd/C (0.1 eq by weight). Purge the reaction flask with Nitrogen (N2) for 5 minutes, followed by a Hydrogen (H2) purge.
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Step 3: Reaction Execution. Stir vigorously at room temperature under an H2 balloon for 4-6 hours.
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Step 4: Self-Validation & Workup. Filter the suspension through a pad of Celite to remove the Pd/C catalyst.
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Validation Checkpoint: The starting material is characteristically yellow due to the conjugated nitro-aromatic chromophore. A successful reduction is visually confirmed when the filtrate transitions to a pale or colorless solution. LC-MS analysis will confirm a mass shift from [M+H]+ 253 to [M+H]+ 223.
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Protocol B: Acidic Boc Deprotection When the synthetic route requires functionalization of the primary aniline prior to nitro reduction, acidic cleavage of the Boc group is performed[5].
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Step 1: Preparation. Dissolve the carbamate in anhydrous Dichloromethane (DCM) (approx. 5 mL/mmol) and cool to 0°C in an ice bath.
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Step 2: Acid Addition. Add Trifluoroacetic acid (TFA) dropwise to achieve a final DCM:TFA volumetric ratio of 4:1.
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Causality: The dropwise addition at 0°C mitigates the exothermic protonation of the carbamate oxygen. The 4:1 ratio provides the precise hydronium concentration needed to drive the expulsion of the tert-butyl cation and CO2 gas without inducing side reactions (e.g., polymerization or ring-nitration).
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Step 3: Cleavage. Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 2 hours.
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Step 4: Self-Validation & Isolation. Concentrate the mixture under reduced pressure to remove DCM and excess TFA.
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Validation Checkpoint: Analyze the crude product via 1H-NMR (in DMSO-d6). The complete disappearance of the intense 9-proton singlet at ~1.45 ppm (representing the tert-butyl group) unequivocally confirms quantitative deprotection.
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Applications in Drug Development
In modern medicinal chemistry, the 4-methylbenzene-1,2-diamine core derived from this compound is a privileged scaffold. By sequentially applying the protocols above, researchers can derivatize one nitrogen selectively. For instance, acylating the newly formed amine from Protocol A, followed by Protocol B (deprotection) and subsequent cyclization, yields substituted benzimidazoles. These heterocycles are critical binding motifs in ATP-competitive kinase inhibitors and PARP inhibitors, making this specific building block indispensable for library generation and lead optimization.
References
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[1] 2354491-12-4|tert-Butyl (4-(1-aminoethyl)-2-nitrophenyl ... - BLDpharm. BLDpharm.
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[2] Others | Smolecule. Smolecule.
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[5] Search Results - AK Scientific. AK Scientific.
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[3] Product Index - AA Blocks. AA Blocks.
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[4] 1392274-11-1|tert-Butyl (3-methyl-2-nitrophenyl)carbamate - BLDpharm. BLDpharm.

